Ethyl 2-(4-(ethylthio)phenyl)acetate
Description
Ethyl 2-(4-(ethylthio)phenyl)acetate is an organosulfur compound featuring an ethylthio (-S-C₂H₅) substituent at the para position of a phenyl ring attached to an ethyl acetate backbone. The ethylthio group contributes to its lipophilicity, influencing its reactivity and bioavailability.
Properties
CAS No. |
745052-90-8 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-(4-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GLFFKIVJNHWDNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Ethylthio vs. Sulfonyl Groups : The ethylthio group (-SC₂H₅) in the target compound is less electron-withdrawing compared to the sulfonyl (-SO₂-) group in Ethyl 2-((4-methylphenyl)sulfonyl)acetate . This difference impacts reactivity; sulfonyl derivatives are more resistant to oxidation but less nucleophilic.
- Heterocyclic vs.
- Halogenated Derivatives: Fluorinated (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) and chlorinated analogs (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit increased metabolic stability and altered lipophilicity, making them suitable for pesticidal applications .
Physicochemical Properties
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while sulfonyl derivatives (e.g., Ethyl 2-((4-methylphenyl)sulfonyl)acetate) typically exhibit higher melting points due to stronger intermolecular forces .
- NMR Profiles : The ethylthio group in the target compound would show distinct δH ~2.5–3.0 ppm (quartet for -CH₂-S-) and δC ~35–40 ppm (C-S), differentiating it from sulfonyl analogs (δC ~55–60 ppm for C-SO₂) .
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